![molecular formula C16H15ClN2O3 B4501985 3-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B4501985.png)
3-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide
Vue d'ensemble
Description
3-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide is a useful research compound. Its molecular formula is C16H15ClN2O3 and its molecular weight is 318.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.0771200 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Overview
Pharmacological Properties and Research Applications
Antituberculosis Activity : Organotin(IV) complexes, which could be structurally related to 3-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide, show promising antituberculosis activity. These complexes have been scrutinized using Mycobacterium tuberculosis H37Rv, indicating that triorganotin(IV) complexes exhibit superior activity compared to diorganotin(IV) complexes. This suggests that compounds with similar structures may serve as leads in the development of new antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).
Antimicrobial and Anti-inflammatory Agents : Synthesis and evaluation of benzofused thiazole derivatives, including efforts to develop alternative antioxidant and anti-inflammatory agents, point to the relevance of structurally similar compounds in pharmacological research. These derivatives have been assessed for their in vitro antioxidant and anti-inflammatory activities, highlighting the potential of such compounds in medicinal chemistry and drug discovery processes (Raut et al., 2020).
Antineoplastic Agents : The exploration of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones showcases the antineoplastic potential of compounds with similar molecular structures. These molecules have demonstrated excellent cytotoxic properties, often surpassing those of contemporary anticancer drugs, with notable tumor-selective toxicity and the ability to modulate multi-drug resistance (Hossain et al., 2020).
Antioxidant Capacity : The ABTS/PP decolorization assay used for antioxidant capacity evaluation suggests that compounds with phenolic structures, similar to this compound, could serve as scaffolds for designing new antioxidant compounds. These assays offer a method to assess the antioxidant potential of novel compounds, which is crucial in developing treatments for oxidative stress-related diseases (Ilyasov et al., 2020).
Synthetic and Pharmacological Potential : The study of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide emphasizes the high synthetic and pharmacological potential of benzoxathiin derivatives. Given the structural similarities, this compound could possess versatile applications in nanotechnology, polymer processing, and potentially in biomedical applications, highlighting the importance of such compounds in scientific research (Hryhoriv, Lega, & Shemchuk, 2021).
Propriétés
IUPAC Name |
3-[2-(4-chlorophenoxy)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-10(22-14-7-5-12(17)6-8-14)16(21)19-13-4-2-3-11(9-13)15(18)20/h2-10H,1H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDJZCRFUCOXMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)N)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}alanine](/img/structure/B4501902.png)
![Benzyl [(3-phenyl-1,2-benzoxazol-6-yl)oxy]acetate](/img/structure/B4501917.png)
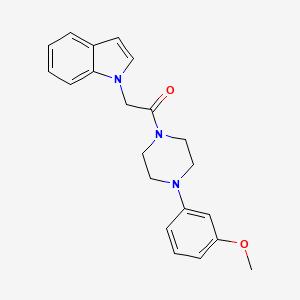
![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4501925.png)
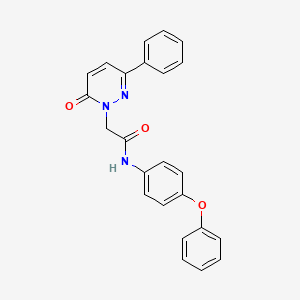
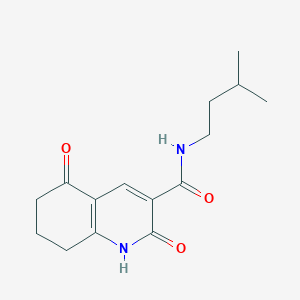
![1-ethyl-7-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B4501941.png)
![2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone](/img/structure/B4501957.png)
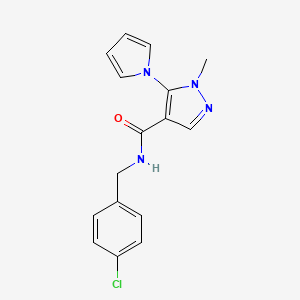
![4-{[4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}thiomorpholine](/img/structure/B4501964.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B4501971.png)
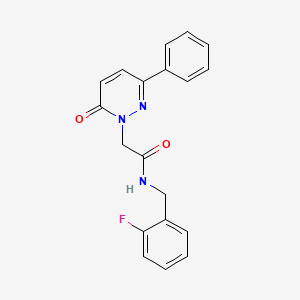
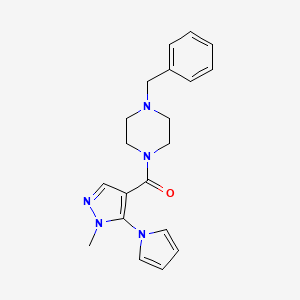
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B4501995.png)
